molecular formula C23H22O9 B2436125 ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate CAS No. 610762-46-4

ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate

Cat. No. B2436125
CAS RN: 610762-46-4
M. Wt: 442.42
InChI Key: PQTCNJQWIPFBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C23H22O9 and its molecular weight is 442.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate and its analogues have shown promise in cancer treatment, particularly in overcoming drug resistance in cancer cells. A study by Das et al. (2009) highlights its potential in mitigating drug resistance and synergizing with various cancer therapies, especially in leukemia cells. Its ability to selectively kill drug-resistant cancer cells over parent cancer cells has been noted, functioning through the induction of apoptosis (Das et al., 2009).

Metabolism and Inhibition Properties

Another compound closely related to ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate, HM-30181, has been studied for its metabolism and inhibitory properties. The study by Paek et al. (2006) identified its metabolic pathway in rats and its role as a P-glycoprotein inhibitor, a crucial factor in drug resistance (Paek et al., 2006).

Photoluminescence Characteristics

The photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, which include compounds similar to ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate, were investigated by Song et al. (2014). These compounds exhibited strong blue-violet emission under ultraviolet light, indicating potential applications in optoelectronic devices (Song et al., 2014).

Synthesis and Chemical Properties

Research by Boominathan et al. (2011) focused on the synthesis of medicinally promising derivatives of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate. Their study highlights the atom economical synthesis of these compounds, which could be significant for developing cost-effective pharmaceuticals (Boominathan et al., 2011).

properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O9/c1-5-30-23(26)22-20(13-6-9-16(27-2)18(10-13)28-3)21(25)15-8-7-14(11-17(15)32-22)31-12-19(24)29-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTCNJQWIPFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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